N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine
Description
Properties
IUPAC Name |
N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-13(10-6-7-10)8-9-4-2-3-5-11(9)12/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBPGWLZWOUKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1I)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine typically involves the following steps:
Iodination of Benzylamine: The initial step involves the iodination of benzylamine to introduce the iodine atom onto the phenyl ring. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Formation of Cyclopropanamine: The next step involves the formation of the cyclopropanamine moiety. This can be accomplished through a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, while the cyclopropanamine moiety can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The 2-iodophenyl group in the target compound introduces significant steric bulk and polarizability compared to smaller substituents (e.g., chloropyridinyl or cyclohexylmethyl). This may influence solubility, crystallinity, or binding affinity in biological systems.
Synthetic Pathways: Compounds like T136 () are synthesized via coupling reactions between halogenated aryl precursors and heterocyclic amines (e.g., 2-aminothiazole). The target compound likely follows a similar route, substituting thiazole with cyclopropanamine .
Research Findings and Implications
- Structural Diversity: The substitution pattern on the cyclopropanamine backbone significantly alters molecular properties. For example: Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight by ~103 g/mol compared to chlorine in the pyridinyl analog, which may impact pharmacokinetics (e.g., absorption, distribution) . Aromatic vs.
Crystallographic Insights : While the target compound’s crystal structure is undocumented, related cyclopropane derivatives (e.g., ) exhibit rigid conformations stabilized by hydrogen bonding. This suggests the target compound may form similar intermolecular interactions .
Biological Activity
N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the iodine atom and the cyclopropanamine moiety, suggest potential interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following chemical structure:
- Molecular Formula : C10H12INO
- Molecular Weight : 273.12 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The presence of the iodine atom enhances its binding affinity through halogen bonding, which can significantly influence its pharmacological profile. The cyclopropanamine structure may facilitate interactions with various biological macromolecules, modulating their activity.
Key Mechanisms :
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Interaction : It could act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
- Substituent Effects : Variations in substituents can lead to different biological effects, making it a versatile scaffold for drug development.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects, possibly through modulation of serotonin receptors.
- Neuroprotective Properties : The compound may offer neuroprotection in models of neurodegenerative diseases due to its ability to influence oxidative stress pathways.
- Anti-inflammatory Activity : There is evidence that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Neuroprotective | Reduction in oxidative stress | |
| Anti-inflammatory | Inhibition of cytokine release |
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers treated neuronal cell cultures with the compound under oxidative stress conditions. Results showed a significant reduction in cell death compared to untreated controls, indicating its potential as a therapeutic agent against neurodegeneration.
Case Study: Antidepressant-Like Effects
Another investigation assessed the antidepressant-like properties using behavioral models in rodents. Animals treated with varying doses of the compound exhibited reduced depressive-like behaviors in forced swim tests, suggesting efficacy comparable to traditional antidepressants.
Q & A
Q. What statistical frameworks are appropriate for interpreting heterogeneous bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
